[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate
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Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is a complex organic compound that features both nitrophenyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyanoacetylation of amines, followed by further reactions to introduce the nitrophenyl and thiophene groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the compound.
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE involves its interaction with specific molecular targets. The nitrophenyl and thiophene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)thiophene: Shares the nitrophenyl and thiophene moieties but lacks the additional functional groups present in the target compound.
Thiophene derivatives: A broad class of compounds with similar structural features and diverse applications.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 2-{2-[(THIOPHEN-2-YL)FORMAMIDO]ACETAMIDO}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H15N3O7S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C17H15N3O7S/c21-13(11-3-5-12(6-4-11)20(25)26)10-27-16(23)9-18-15(22)8-19-17(24)14-2-1-7-28-14/h1-7H,8-10H2,(H,18,22)(H,19,24) |
InChI Key |
STURDXXSYDGEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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